molecular formula C10H16N4O B7910506 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B7910506
M. Wt: 208.26 g/mol
InChI Key: BZCWECQCJWNXIB-UHFFFAOYSA-N
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Description

1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound with a unique structure that combines a pyrimidine ring with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the reaction of ethylamine with a pyrimidine derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed:

Scientific Research Applications

1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol stands out due to its specific ethylamino substitution, which imparts unique chemical and biological properties. This substitution enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-[2-(ethylamino)pyrimidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-11-10-12-5-3-9(13-10)14-6-4-8(15)7-14/h3,5,8,15H,2,4,6-7H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCWECQCJWNXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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